1-(3,5-Dimethylphenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

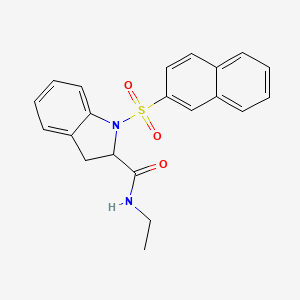

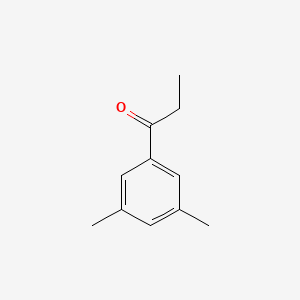

“1-(3,5-Dimethylphenyl)propan-1-one” is a chemical compound with the molecular formula C11H14O and a molecular weight of 162.23 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCCC(=O)C1=CC(=CC(=C1)C)C . This indicates that the molecule consists of a propanone group attached to a 3,5-dimethylphenyl group.

Scientific Research Applications

Structural and Computational Studies

1-(3,5-Dimethylphenyl)propan-1-one and similar compounds have been characterized using various spectroscopic techniques, including FTIR, UV–Vis, and multinuclear NMR spectroscopy. These studies are crucial for understanding the molecular structure and electronic properties of such compounds, facilitating their application in various fields like materials science and drug design (Nycz et al., 2011).

Synthesis and Polymerization

The compound has been involved in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide), indicating its utility in creating novel polymers. This kind of research is significant for developing new materials with potential applications in various industries (Percec & Wang, 1990).

Photoinduced Bond Cleavage

Research into the photolysis of this compound derivatives has revealed interesting photochemical properties. Such studies are important for understanding the behavior of these compounds under light exposure, which can be relevant in fields like photochemistry and photopharmacology (Klima et al., 2007).

Luminescence Sensing

Studies have shown that certain dimethylphenyl derivatives, related to this compound, exhibit luminescence properties that can be used for sensing specific chemicals. This has implications in the development of new sensors and detection systems (Shi et al., 2015).

Flexibility Improvement in Polymers

Research indicates that grafted 3,5-dimethylphenyl groups can significantly improve the low temperature flexibility of certain polymers. This is crucial for creating materials with enhanced performance under diverse environmental conditions (Chung et al., 2012).

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-4-11(12)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBMFBSJGWKBFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2707158.png)

![(E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2707167.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2707169.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2707175.png)

![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B2707176.png)

![S-[[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate](/img/structure/B2707177.png)